Cas no 2034599-58-9 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034599-58-9x500.png)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
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- インチ: 1S/C17H17ClN2O5S2/c1-25-13(14-6-7-15(18)26-14)10-19-27(23,24)12-4-2-11(3-5-12)20-16(21)8-9-17(20)22/h2-7,13,19H,8-10H2,1H3
- InChIKey: DBUGMLSFWOYSHT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(CNS(C2C=CC(=CC=2)N2C(CCC2=O)=O)(=O)=O)OC)S1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 645
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 129
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-8108-20mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-5mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-2μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-10mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-15mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-5μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-20μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-10μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-2mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6521-8108-25mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide |
2034599-58-9 | 25mg |
$109.0 | 2023-09-08 |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamideに関する追加情報
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
The compound N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide, with CAS No. 2034599-58-9, is a highly specialized organic molecule with significant potential in the field of pharmacology and material science. This compound has been the subject of extensive research due to its unique structural features and promising biological activities.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the 5-chlorothiophen group in this compound contributes to its stability and enhances its ability to interact with biological targets. Additionally, the methoxy group attached to the ethyl chain plays a crucial role in modulating the compound's solubility and bioavailability.
The sulfonamide group is a well-known moiety in medicinal chemistry, often associated with potent enzyme inhibitory activities. In this compound, the sulfonamide group is strategically positioned to facilitate interactions with target proteins, making it a promising candidate for enzyme inhibition studies. The 4-(2,5-dioxopyrrolidin-1-yl)benzene moiety further enhances the compound's pharmacokinetic properties, ensuring prolonged retention in biological systems.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. Researchers have optimized reaction conditions to achieve high yields and purity levels, which are critical for subsequent biological evaluations.
In terms of biological activity, this compound has shown remarkable selectivity towards certain kinases, making it a potential lead molecule for kinase inhibitor development. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential application in treating chronic inflammatory diseases.
The structural versatility of this compound also makes it an attractive candidate for exploring its use in advanced materials science applications. Its ability to form self-assembled monolayers and its stability under various environmental conditions make it suitable for use in nanotechnology and surface modification techniques.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with target proteins. These studies have revealed that the chlorothiophene group interacts favorably with hydrophobic pockets on the protein surface, while the sulfonamide group forms critical hydrogen bonds with key residues.
In conclusion, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic chemistry and biological research, positions it as a valuable asset in both academic and industrial settings.
2034599-58-9 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide) 関連製品
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